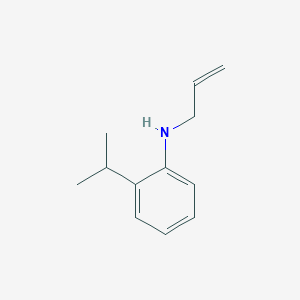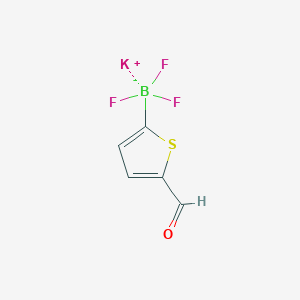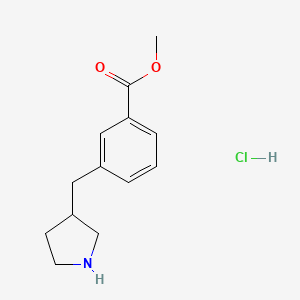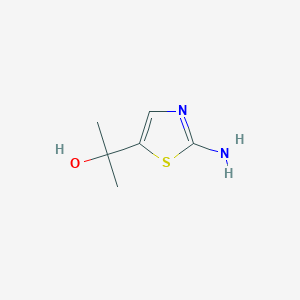
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES notation: B(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder. It has a molecular weight of 259.07 g/mol . It is slightly soluble in water but soluble in most organic solvents, including DMSO and methanol. It is stable under ambient conditions and can be stored at room temperature for long periods without degradation.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid is a compound of interest in various synthetic and chemical research studies. One of its applications involves its role in the synthesis of complex organic molecules. For instance, this compound has been implicated in the synthesis of bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), demonstrating its utility in creating new chemical structures with potential biological activity. The compound crystallizes in a triclinic space group, indicating its potential for forming solid-state structures with unique properties (Zugenmaier, 2013).
Additionally, it has been utilized in the enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines through asymmetric Suzuki–Miyaura cross-coupling reactions, showcasing its applicability in creating chiral molecules with significant enantiomeric excess, which is vital for pharmaceutical research and development (Pomarański et al., 2016).
Biological Activity and Material Science
Further research into compounds related to this compound has shown a wide range of potential applications, including the development of novel compounds with anti-cancer activity. For instance, fluoro substituted benzo[b]pyran derivatives have been tested against lung, breast, and CNS cancer cell lines, revealing significant anticancer activity at low concentrations compared to reference drugs, suggesting that derivatives of this compound could play a role in the development of new anticancer agents (Hammam et al., 2005).
In the realm of material science, the compound has been explored for its potential in the synthesis of dyes and pigments. Research into mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes has indicated that derivatives of this compound can result in improved pH stability of azo dyes, which is crucial for applications in dye-sensitized solar cells and organic LEDs, thereby extending the utility of this compound beyond merely pharmaceutical applications (Wang et al., 2018).
Mecanismo De Acción
Mode of Action
The mode of action of 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid involves its interaction with its targets through Suzuki-Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.
Análisis Bioquímico
Biochemical Properties
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of new bonds. The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still being explored. It is known that this compound can influence cell function by interacting with cellular proteins and enzymes. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the methoxybenzyloxy group in this compound provides both lipophilic and hydrophilic character to the molecule, potentially influencing its cellular uptake and distribution.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and other nucleophiles, facilitated by the boronic acid group. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies . These effects are likely due to the compound’s interactions with cellular proteins and enzymes, which can lead to changes in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving cellular function . At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition and cellular damage . These threshold effects are important to consider when using this compound in research settings, as they can influence the outcomes of experiments and the interpretation of results .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the formation of carbon-carbon bonds . This compound interacts with various enzymes and cofactors, facilitating the formation of new bonds and influencing metabolic flux . The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of metabolic pathways and enzyme mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can interact with various transporters and binding proteins, facilitating its uptake and distribution within cells. The methoxybenzyloxy group in this compound provides both lipophilic and hydrophilic character to the molecule, potentially influencing its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular proteins. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications. The boronic acid group in this compound is crucial for these interactions, as it can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of subcellular localization and protein targeting.
Propiedades
IUPAC Name |
[6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-18-12-5-2-10(3-6-12)9-19-13-7-4-11(8-15-13)14(16)17/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHOUOOJXPRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674588 | |
| Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663955-80-4 | |
| Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,8-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1462838.png)





![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)
![3-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462849.png)

![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)


![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1462858.png)
